2-(Oxetan-3-yl)ethanol chemical properties
2-(Oxetan-3-yl)ethanol chemical properties
An In-Depth Technical Guide to 2-(Oxetan-3-yl)ethanol: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 2-(Oxetan-3-yl)ethanol (CAS No. 251922-46-0), a pivotal building block in contemporary medicinal chemistry. The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after structural motif for its ability to confer significant improvements in the physicochemical and pharmacokinetic properties of drug candidates. This document details the core chemical properties, spectroscopic signature, synthesis, and reactivity of 2-(Oxetan-3-yl)ethanol. Furthermore, it offers field-proven insights into its strategic application in drug discovery, presenting detailed protocols and workflows for its incorporation into lead compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of the oxetane scaffold.
Introduction: The Strategic Value of the Oxetane Motif
In the landscape of drug discovery, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The oxetane ring has garnered substantial interest as a "magic fragment" for its capacity to address common liabilities in drug candidates.[1][2] Unlike its unstable and unsaturated counterpart, 2H-oxete, the saturated oxetane ring is a robust and versatile tool for molecular design.[1]
The strategic incorporation of an oxetane can profoundly influence a molecule's profile:
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Bioisosterism : The oxetane unit is frequently employed as a polar bioisostere for less desirable functional groups like gem-dimethyl and carbonyl groups.[3][4][5] It occupies a similar steric volume to a gem-dimethyl group but introduces polarity, which can enhance solubility and block metabolically labile C-H bonds.[1]
-
Solubility Enhancement : Replacing a lipophilic group with an oxetane can dramatically increase aqueous solubility, a critical factor for improving oral bioavailability.[4][6]
-
Metabolic Stability : The oxetane ring is generally resistant to metabolic degradation, offering a strategy to improve the half-life of a drug candidate.[4][6]
-
Reduced Lipophilicity : The inherent polarity of the oxetane moiety reduces a compound's overall lipophilicity (LogD), which can be beneficial for minimizing off-target toxicity.[1][6]
-
pKa Modulation : Due to the electron-withdrawing nature of the ether oxygen, an oxetane placed near an amine can significantly lower its basicity (pKa), a powerful tactic for mitigating issues like hERG channel inhibition.[1][7]
2-(Oxetan-3-yl)ethanol serves as a primary building block, providing a convenient two-carbon linker to this highly valuable heterocyclic system, enabling its facile incorporation into a wide array of molecular scaffolds.[8]
Core Physicochemical Properties
The fundamental properties of 2-(Oxetan-3-yl)ethanol are summarized below, reflecting its utility as a polar, liquid building block suitable for various synthetic transformations.
| Property | Value | Source(s) |
| CAS Number | 251922-46-0 | [9][10] |
| Molecular Formula | C₅H₁₀O₂ | [9][11] |
| Molecular Weight | 102.13 g/mol | [8][9][10] |
| Physical Form | Liquid | [10] |
| Boiling Point | 206 °C (at 760 mmHg) | [8][9] |
| Density | 1.051 g/cm³ | [9] |
| Flash Point | 96 °C | [9] |
| Polar Surface Area (PSA) | 29.5 Ų | [9] |
| XLogP3 | 0.01520 | [9] |
| InChI Key | LBOMVZHWFXVFLY-UHFFFAOYSA-N | [9][10] |
The low XLogP3 value and significant polar surface area underscore the compound's hydrophilic nature, a key attribute it imparts to larger molecules.
Spectroscopic Signature and Characterization
While authenticated spectra require empirical measurement, the expected spectroscopic signature of 2-(Oxetan-3-yl)ethanol can be reliably predicted based on its structure. These predictions are crucial for reaction monitoring and quality control.
Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | -OH | δ 1.5-3.0 ppm (broad singlet) | Exchangeable proton of the primary alcohol. |
| -CH₂ -OH | δ 3.6-3.8 ppm (triplet) | Methylene protons adjacent to the hydroxyl group. | |
| -CH₂ -CH₂- | δ 1.7-1.9 ppm (quartet) | Methylene protons adjacent to the oxetane and the alcohol-bearing carbon. | |
| Oxetane CH | δ 3.0-3.3 ppm (multiplet) | Methine proton on the oxetane ring, deshielded by two ether linkages. | |
| Oxetane CH₂ | δ 4.3-4.7 ppm (multiplet) | Diastereotopic methylene protons of the oxetane ring, deshielded by the ether oxygen. | |
| ¹³C NMR | -C H₂-OH | δ ~60 ppm | Carbon of the primary alcohol. |
| -C H₂-CH₂- | δ ~35 ppm | Aliphatic linker carbon. | |
| Oxetane C H | δ ~38 ppm | Methine carbon of the oxetane ring. | |
| Oxetane C H₂ | δ ~75 ppm | Methylene carbons of the oxetane ring, significantly deshielded by the oxygen atom. | |
| IR | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded alcohol. |
| C-H Stretch | 2850-3000 cm⁻¹ (medium) | Aliphatic C-H bonds. | |
| C-O Stretch | 1050-1150 cm⁻¹ (strong) | Strong absorbance from both the alcohol and the cyclic ether C-O bonds. |
Causality Behind Predictions: The chemical shifts in NMR are governed by the electronic environment of the nuclei.[12] In 2-(Oxetan-3-yl)ethanol, the electronegative oxygen atoms in the oxetane ring and the hydroxyl group cause significant deshielding (downfield shifts) for adjacent protons and carbons.[13] The complex splitting patterns (multiplicity) arise from spin-spin coupling between non-equivalent neighboring protons, as dictated by the n+1 rule.[13] The diastereotopic nature of the oxetane ring protons, due to the chiral center at C3, is expected to result in more complex multiplets than simple first-order patterns.
Synthesis and Reactivity
Plausible Synthetic Approach
2-(Oxetan-3-yl)ethanol is a derivative that can be accessed from commercially available oxetane precursors. A robust and logical synthetic route would involve the chain extension of oxetan-3-one followed by reduction. This approach leverages well-established and high-yielding chemical transformations.
Caption: A plausible multi-step synthesis of 2-(Oxetan-3-yl)ethanol.
Protocol: Synthesis via Horner-Wadsworth-Emmons Olefination and Reduction
Causality: This protocol is designed for efficiency and control. The Horner-Wadsworth-Emmons reaction is a reliable method for forming a carbon-carbon double bond from a ketone, creating the necessary two-carbon extension.[14] Catalytic hydrogenation provides a clean and selective method to reduce the alkene without affecting the ester or the oxetane ring. Finally, a powerful reducing agent like LiAlH₄ is required for the complete reduction of the stable ethyl ester to the primary alcohol.
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Step 1: Synthesis of Ethyl (oxetan-3-ylidene)acetate.
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To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen ceases, forming the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 eq) in THF dropwise.
-
Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC.
-
Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield the target alkene.
-
-
Step 2: Synthesis of Ethyl (oxetan-3-yl)acetate.
-
Dissolve the product from Step 1 in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC or ¹H NMR until the disappearance of the alkene signals.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and rinse with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the saturated ester, which is often pure enough for the next step.
-
-
Step 3: Synthesis of 2-(Oxetan-3-yl)ethanol.
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C under argon, add a solution of the ester from Step 2 in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor completion by TLC. Upon completion, cool the mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield 2-(Oxetan-3-yl)ethanol.
-
Chemical Reactivity
The reactivity of 2-(Oxetan-3-yl)ethanol is dominated by its primary alcohol and the strained oxetane ring.
-
Reactions of the Hydroxyl Group : The primary alcohol can undergo standard transformations such as oxidation (to the corresponding aldehyde or carboxylic acid), esterification, and etherification (e.g., Williamson ether synthesis).
-
Oxetane Ring Stability : The oxetane ring is generally stable under neutral and basic conditions. However, its significant ring strain (~25.5 kcal/mol) makes it susceptible to ring-opening reactions under Lewis or Brønsted acidic conditions, a property that can be exploited synthetically.[15]
Caption: Primary reaction pathways for 2-(Oxetan-3-yl)ethanol.
Application in Medicinal Chemistry: A Practical Workflow
A common task for a medicinal chemist is to append a solubilizing group to a lipophilic aromatic core. 2-(Oxetan-3-yl)ethanol is an ideal reagent for this via O-alkylation.
Protocol: Incorporation via Mitsunobu Reaction
Causality: The Mitsunobu reaction is a powerful and reliable method for forming C-O bonds with inversion of stereochemistry (though not relevant for this achiral alcohol). It is chosen here because it proceeds under mild, neutral conditions, which is ideal for complex substrates that may be sensitive to the strong bases required for a Williamson ether synthesis.
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Setup : To a solution of the phenolic substrate (1.0 eq), 2-(Oxetan-3-yl)ethanol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction typically proceeds with a visible color change from yellow/orange to pale yellow.
-
Monitoring : Monitor the consumption of the starting phenol by TLC or LC-MS.
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification : Purify the crude residue directly by column chromatography. The triphenylphosphine oxide and reduced hydrazo-ester byproducts are typically removed effectively by silica gel chromatography.
Caption: A standard experimental workflow for Mitsunobu etherification.
Safety, Handling, and Storage
2-(Oxetan-3-yl)ethanol is a hazardous chemical and requires careful handling in a laboratory setting.[10]
| Hazard Class | GHS Code | Description |
| Physical | H227 | Combustible liquid |
| Health | H301 | Toxic if swallowed |
| H315 | Causes skin irritation | |
| H318 | Causes serious eye damage | |
| Environmental | H412 | Harmful to aquatic life with long-lasting effects |
-
Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Avoid contact with skin and eyes and prevent inhalation of vapors.[17]
-
Storage : Store in a tightly sealed container in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability.[10] Keep away from heat, sparks, and open flames.[17]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[16]
Conclusion
2-(Oxetan-3-yl)ethanol is more than a simple alcohol; it is a strategically designed building block that provides a direct route to incorporating the medicinally advantageous oxetane moiety. Its well-defined physicochemical properties, predictable reactivity, and proven utility make it an indispensable tool for medicinal chemists. By leveraging this reagent, researchers can systematically enhance the drug-like properties of lead compounds, addressing critical challenges in solubility, metabolic stability, and lipophilicity, thereby accelerating the journey from discovery to clinical development.
References
- BenchChem. (n.d.). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11674. [Link]
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(26), 4517–4521. [Link]
-
Gomtsyan, A., & Lee, C. H. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12389–12437. [Link]
-
ChemBK. (n.d.). 2-(oxetan-3-yl)ethanol. Retrieved from [Link]
-
Chemexper. (n.d.). 2-(Oxetan-3-yl)ethanol - Free SDS search. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-(Oxetan-3-yl)ethanol. Retrieved from [Link]
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]
-
Stepan, A. F., Larionov, O. V., & de Kloe, G. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4945–4949. [Link]
-
ResearchGate. (n.d.). Oxetanes in Drug Discovery Campaigns | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]
-
Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]
-
Zhang, J., Schmalz, H. G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]
- Google Patents. (n.d.). CN102212044A - Synthesis method for oxetane compounds.
-
The Organic Chemistry Tutor. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
-
Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]
-
ChemistryStudent. (2024, March 2). H-NMR Spectra of Ethanol explained (peak splitting). [Link]
-
ResearchGate. (n.d.). Isotopomers of ethanol detected by ²H NMR spectroscopy and the respective isotopic ratios. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Oxetan-3-yl)ethanol [myskinrecipes.com]
- 9. echemi.com [echemi.com]
- 10. 2-(Oxetan-3-yl)ethanol | 251922-46-0 [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 16. fishersci.com [fishersci.com]
- 17. leap.epa.ie [leap.epa.ie]
